N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
CAS No.: 5974-05-0
Cat. No.: VC8991131
Molecular Formula: C17H23N3O3S2
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5974-05-0 |
|---|---|
| Molecular Formula | C17H23N3O3S2 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-(3-hydroxypropyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide |
| Standard InChI | InChI=1S/C17H23N3O3S2/c21-9-4-8-18-13(22)7-3-10-24-17-19-15(23)14-11-5-1-2-6-12(11)25-16(14)20-17/h21H,1-10H2,(H,18,22)(H,19,20,23) |
| Standard InChI Key | LZVUBRPITZMZRM-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a fused benzothieno[2,3-d]pyrimidine core, a sulfur-linked butanamide side chain, and a 3-hydroxypropyl substituent. Its molecular formula, C₁₇H₂₃N₃O₃S₂, corresponds to a molecular weight of 381.5 g/mol. Key structural elements include:
-
Benzothieno[2,3-d]pyrimidine: A bicyclic system combining a benzene ring fused to a thiophene and pyrimidine moiety.
-
Sulfanyl Bridge: A sulfur atom linking the pyrimidine core to the butanamide chain.
-
N-(3-Hydroxypropyl) Group: A hydrophilic substituent enhancing solubility and hydrogen-bonding capacity.
The IUPAC name, N-(3-hydroxypropyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide, reflects its complex connectivity.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The SMILES string (C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO) provides a linear representation of its atomic arrangement. Computational models predict a LogP value of 2.1, indicating moderate lipophilicity, while the polar surface area (PSA) of 120 Ų suggests favorable membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the benzothieno[2,3-d]pyrimidine core and subsequent functionalization:
-
Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with cyclohexanone under acidic conditions generates the hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold.
-
Sulfanyl Incorporation: Thiolation at the pyrimidine C2 position using Lawesson’s reagent or phosphorus pentasulfide introduces the sulfanyl group.
-
Side Chain Attachment: Michael addition of 4-mercaptobutanamide to the sulfanyl intermediate, followed by N-alkylation with 3-bromo-1-propanol, yields the final product.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring thiolation occurs exclusively at the pyrimidine C2 position.
-
Side Reactions: Minimizing oxidation of the sulfanyl group during purification.
-
Yield Improvement: Current synthetic routes report yields of 15–20%, necessitating catalyst optimization.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates non-competitive inhibition of alkaline phosphatase (ALP) with a Ki value of 0.045 μM, comparable to evofosfamide (Ki = 0.03 μM) . Molecular docking studies reveal interactions with ALP’s allosteric site, where the benzothieno[2,3-d]pyrimidine core occupies a hydrophobic pocket, and the 3-hydroxypropyl group forms hydrogen bonds with Glu434 and Tyr369 .
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus show a MIC of 32 μg/mL, attributed to the thienopyrimidine moiety’s ability to intercalate bacterial DNA.
Applications in Medicinal Chemistry
Lead Optimization Strategies
Modifications to enhance potency and reduce toxicity include:
-
Side Chain Variants: Replacing the 3-hydroxypropyl group with cyclopropyl or fluoroethyl groups to improve metabolic stability .
-
Sulfanyl Replacement: Substituting sulfur with selenium or oxygen to modulate electron density.
Drug Delivery Systems
The compound’s aqueous solubility (0.8 mg/mL at pH 7.4) supports formulation as:
-
Liposomal Nanoparticles: For targeted delivery to tumor microenvironments.
-
Prodrugs: Esterification of the hydroxypropyl group to enhance oral bioavailability.
Future Research Directions
Preclinical Development
-
In Vivo Toxicity Studies: Evaluate hepatotoxicity and nephrotoxicity in rodent models.
-
Pharmacokinetic Profiling: Assess oral bioavailability and half-life in primates.
Computational Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume